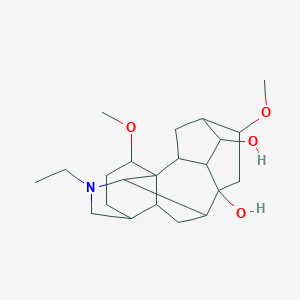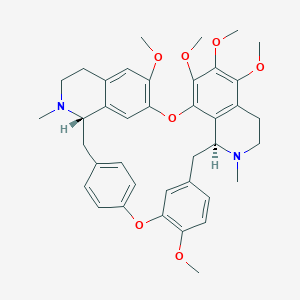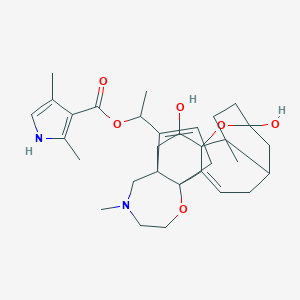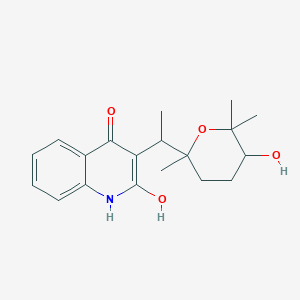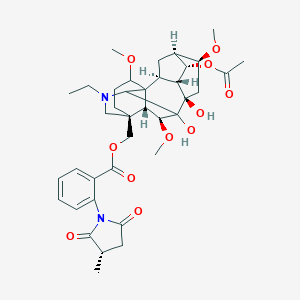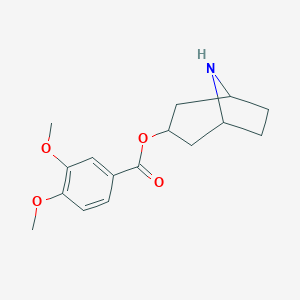
Convolvine
Vue d'ensemble
Description
Convolvine is a tropane alkaloid primarily isolated from the plant species Convolvulus subhirsutus and Convolvulus pseudocanthabrica . It is known for its significant pharmacological properties, including antihypoxic, immunomodulating, and anti-inflammatory activities . The chemical structure of this compound is characterized by a tropane ring system with a 3,4-dimethoxybenzoyloxynortropane moiety .
Applications De Recherche Scientifique
Convolvine and its derivatives have been extensively studied for their pharmacological properties . Some key applications include:
Antihypoxic Activity: this compound has been shown to improve oxygen metabolism in tissues, making it useful in conditions of oxygen deficiency.
Immunomodulating Activity: It modulates the immune response, which can be beneficial in various immune-related disorders.
Anti-inflammatory Activity: this compound exhibits significant anti-inflammatory effects, making it a potential candidate for treating inflammatory conditions.
Antimicrobial and Antifungal Activity: this compound and its derivatives have shown activity against various microbial and fungal strains.
Mécanisme D'action
Target of Action
Convolvine, an alkaloid present in the herb Convolvulus prostratus, primarily targets cholinergic muscarinic receptors: M2 and M4 . These receptors play a crucial role in the nervous system, particularly in memory and learning processes.
Mode of Action
This compound interacts with its targets by blocking the M2 and M4 cholinergic muscarinic receptors . Additionally, it potentiates the effect of another muscarinic memory enhancer, arecoline, thereby enhancing cognitive abilities .
Result of Action
This compound’s action on the cholinergic muscarinic receptors results in enhanced cognitive abilities, making it a potential nootropic agent . It has also been found to exhibit cytotoxic activity, indicating potential anti-cancer properties .
Analyse Biochimique
Biochemical Properties
Convolvine interacts with various enzymes, proteins, and other biomolecules. It has been reported to contain many bioactive phytoconstituents, such as alkaloid (convolamine), flavonoid (kaempferol), and phenolics (scopoletin, β-sitosterol, and ceryl alcohol) . This compound also aids in potentiating the effect of another muscarinic memory enhancer, namely, arecoline, thereby imparting nootropic abilities .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been reported to exhibit neuroprotective, nootropic, and neuromodulatory roles . The extracts of Convolvulus prostratus, which contain this compound, have demonstrated effects on neurodegeneration .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Convolvine can be synthesized through reactions with various alkyl halides. For instance, this compound reacts with a homologous series of alkyl halides under reflux conditions to produce N-alkyl derivatives . The reaction typically involves heating under reflux in the presence of a base such as potassium carbonate, yielding products in 60-85% .
Industrial Production Methods: Industrial production of this compound involves extraction from the Convolvulus species. The plant material is processed to isolate the alkaloid, which is then purified using chromatographic techniques . The availability of this compound from natural sources makes it a viable candidate for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Convolvine undergoes various chemical reactions, including:
Substitution Reactions: this compound reacts with alkyl halides to form N-alkyl derivatives.
Esterification: this compound can be esterified with acid chlorides to form various esters.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions to form N-alkyl derivatives.
Acid Chlorides: Used in esterification reactions to form esters.
Bases: Such as potassium carbonate, used to facilitate substitution reactions.
Major Products:
N-Alkyl Derivatives: Formed from reactions with alkyl halides.
Esters: Formed from esterification reactions with acid chlorides.
Comparaison Avec Des Composés Similaires
Convolamine: Another tropane alkaloid with similar pharmacological properties.
Convolicine: Known for its antihypoxic activity.
N-Benzylconvolvine: A derivative of this compound with notable pharmacological effects.
This compound stands out due to its broad spectrum of activities and its potential for therapeutic applications in various fields of medicine and biology .
Propriétés
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-14-6-3-10(7-15(14)20-2)16(18)21-13-8-11-4-5-12(9-13)17-11/h3,6-7,11-13,17H,4-5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLNHIIKSUHARQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC3CCC(C2)N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968462 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
537-30-4 | |
| Record name | Convolvine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129222 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-azabicyclo[3.2.1]octan-3-yl 3,4-dimethoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











